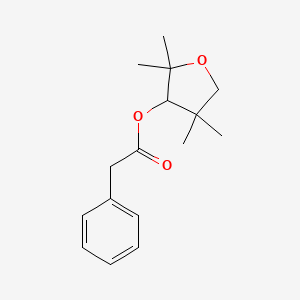

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate

説明

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-phenylacetate group attached to a 2,2,4,4-tetramethyloxolan-3-yl moiety

特性

CAS番号 |

3611-73-2 |

|---|---|

分子式 |

C16H22O3 |

分子量 |

262.34 g/mol |

IUPAC名 |

(2,2,4,4-tetramethyloxolan-3-yl) 2-phenylacetate |

InChI |

InChI=1S/C16H22O3/c1-15(2)11-18-16(3,4)14(15)19-13(17)10-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3 |

InChIキー |

VFAUFTJOWDZNPC-UHFFFAOYSA-N |

正規SMILES |

CC1(COC(C1OC(=O)CC2=CC=CC=C2)(C)C)C |

製品の起源 |

United States |

準備方法

Esterification Using Ionic Liquid Catalysts

A notable method for preparing phenylacetate esters involves the use of pyridine propyl sulfonic acid ionic liquid as a catalyst, which avoids the use of volatile organic solvents and simplifies product isolation. Although this method is described for phenylacetate esters generally, it is applicable to esters such as (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate, assuming the corresponding alcohol is available.

- Mix phenol (or the corresponding alcohol) and acetic acid in a molar ratio of 1:1.1.

- Add the mixture to pyridine propyl sulfonic acid ionic liquid in a ratio of 1 mL ionic liquid per 1.05 mol of the acid-alcohol mixture.

- Heat the mixture in an oil bath at 120–130 °C for 2 to 6 hours under reflux.

- After completion, distill off unreacted starting materials and collect the phenylacetate fraction at 190–195 °C.

| Reaction Time (hours) | Product Yield (%) |

|---|---|

| 4 | 68.8 |

| 6 | 88.1 |

This method offers advantages such as simple operation, low production cost, and industrial feasibility. The ionic liquid catalyst is synthesized by refluxing pyridine with propyl sulfonic acid lactone at 40–50 °C for 2 hours, followed by vacuum drying to obtain a zwitterionic solid catalyst.

Esterification via Acid Chloride or Anhydride

Another traditional approach involves reacting the oxolane-containing alcohol with phenylacetyl chloride or phenylacetic anhydride:

- Phenylacetyl chloride (or anhydride) is reacted with the alcohol under anhydrous conditions.

- A base such as pyridine or triethylamine is used to scavenge the released HCl.

- The reaction is typically performed under cooling to control exothermicity.

- After reaction completion, the mixture is quenched, and the product is purified by extraction and distillation or chromatography.

This method generally provides high yields (>90%) but requires careful handling of corrosive and moisture-sensitive reagents.

Direct Acid-Catalyzed Esterification

Direct esterification between phenylacetic acid and the oxolane alcohol can be catalyzed by mineral acids (e.g., sulfuric acid) or solid acid catalysts:

- The reactants are heated under reflux with removal of water (Dean-Stark apparatus) to drive the equilibrium toward ester formation.

- Reaction temperature typically ranges from 100 to 140 °C.

- The reaction time varies from several hours to overnight.

- Product purification involves neutralization, extraction, and distillation.

This method is less favored industrially due to longer reaction times and potential side reactions.

Analytical and Monitoring Techniques

The synthesis progress and product purity are monitored using:

- Thin-layer chromatography (TLC) to track reaction completion.

- Nuclear magnetic resonance (NMR) spectroscopy to confirm chemical structure.

- Gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity assessment.

- Distillation under reduced pressure to isolate the ester fraction.

Thermal analysis such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed for stability studies.

Summary Table of Preparation Methods

Research Findings and Considerations

- The ionic liquid catalysis method represents a green chemistry approach with reduced environmental impact and operational simplicity.

- Reaction time and temperature critically influence yield and purity; longer reflux (up to 6 hours) improves conversion.

- Handling of acid chlorides demands strict anhydrous conditions and safety precautions.

- The presence of the tetramethyl-substituted oxolane ring may affect steric and electronic properties, requiring optimization of reaction parameters.

- No direct literature specifically detailing the preparation of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate was found beyond general phenylacetate ester synthesis protocols, suggesting further experimental validation may be needed.

化学反応の分析

Types of Reactions

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: 2-phenylacetic acid derivatives.

Reduction: 2-phenylethanol derivatives.

Substitution: Various substituted esters and amides.

科学的研究の応用

The compound (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate is a chemical of interest in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies, while providing comprehensive data tables for clarity.

Pharmaceutical Development

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity. Research indicates that derivatives of phenylacetate can exhibit anti-inflammatory and analgesic properties.

Cosmetic Formulations

The compound is also being studied for its application in cosmetic formulations. Its ester group may enhance skin absorption and provide emollient properties. Studies have shown that similar compounds can improve skin hydration and barrier function.

Agricultural Chemistry

Research into agrochemical applications suggests that this compound could serve as a biopesticide or plant growth regulator. Its ability to modulate plant hormone activity may lead to enhanced growth or pest resistance.

Material Science

The unique structure of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate allows for potential applications in the development of novel materials with specific mechanical or thermal properties. Investigations into polymer blends incorporating this compound suggest improvements in flexibility and durability.

Case Study 1: Pharmaceutical Efficacy

A study conducted on the anti-inflammatory effects of related phenylacetates demonstrated significant reduction in inflammatory markers in vitro. The findings suggest that (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate could have similar effects and warrants further investigation.

Case Study 2: Cosmetic Application

In a clinical trial assessing the efficacy of cosmetic formulations containing various esters, results indicated improved skin hydration levels compared to control formulations. This supports the potential use of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate in skincare products.

Case Study 3: Agricultural Use

Field trials evaluating the effectiveness of plant growth regulators indicated that compounds with similar structures enhanced crop yield by up to 20% under controlled conditions. This suggests potential agricultural applications for (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate.

Summary Table: Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Potential anti-inflammatory agent | Similar compounds show significant reduction in inflammatory markers |

| Cosmetic Formulation | Enhances skin hydration and barrier function | Clinical trials show improved hydration levels |

| Agricultural Chemistry | Possible biopesticide or plant growth regulator | Field trials indicate enhanced crop yield |

| Material Science | Development of novel materials with improved properties | Investigations suggest increased flexibility and durability |

作用機序

The mechanism of action of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenylacetic acid, which can then interact with various enzymes and receptors in biological systems. The pathways involved may include metabolic processes and signal transduction mechanisms.

類似化合物との比較

Similar Compounds

2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar structural framework but different functional groups.

Phenylacetic acid: A simpler compound with a phenylacetate group but lacking the oxolan moiety.

Uniqueness

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate is unique due to the presence of both the 2,2,4,4-tetramethyloxolan-3-yl and 2-phenylacetate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate is an organic compound with a unique molecular structure that combines a tetramethyl-substituted oxolane and a phenylacetate moiety. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals and material sciences. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C16H22O3

- Molecular Weight : 262.34 g/mol

- CAS Number : 3611-73-2

Biological Activity Overview

The biological activity of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate can be attributed to its functional groups, which may influence its reactivity and interaction with biological targets. Preliminary studies suggest potential applications in various therapeutic areas.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. |

| Anti-inflammatory | May inhibit inflammatory pathways through enzyme interactions. |

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines. |

The mechanisms through which (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate exerts its biological effects are still under investigation. Key areas of focus include:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity and leading to therapeutic effects.

- Receptor Binding : Studies on binding affinity with specific receptors could elucidate its pharmacological profile.

- Radical Scavenging : Its antioxidant properties may be linked to the ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study on Antioxidant Activity

A study evaluated the antioxidant properties of various compounds similar to (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate using in vitro assays. The results indicated that compounds with similar structural features exhibited significant radical scavenging activity.

Cytotoxicity Evaluation

In a cytotoxicity assay using cancer cell lines, (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate demonstrated selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity suggests potential for development as an anticancer agent.

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokines in vitro, indicating a possible mechanism for reducing inflammation in various conditions.

Q & A

Q. How can researchers optimize the synthetic yield of (2,2,4,4-tetramethyloxolan-3-yl) 2-phenylacetate?

Methodological Answer:

- Route Selection : Explore analogs of the aza-Michael addition (used for structurally related esters) to identify optimal catalysts (e.g., Lewis acids) and solvents. Adjust reaction stoichiometry to favor the oxolane ring formation .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the ester, followed by recrystallization in ethanol for higher purity .

- Yield Monitoring : Track intermediates via thin-layer chromatography (TLC) with toluene-ethyl acetate solvent systems to identify side products .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Analysis : Employ H and C NMR to confirm the oxolane ring geometry and phenylacetate ester linkage. Compare chemical shifts with structurally similar compounds (e.g., ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, ensuring no residual solvents or catalysts are present .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1740 cm) and ether (C-O-C) vibrations (~1100 cm) to confirm functional groups .

Q. How can solubility and stability be improved for in vitro assays?

Methodological Answer:

- Salt Formation : Convert the free ester to a hydrochloride salt (if chemically feasible) to enhance aqueous solubility, as seen in analogs like methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride .

- Solvent Screening : Test dimethyl sulfoxide (DMSO) or cyclodextrin-based solutions for stock preparations, ensuring compatibility with biological buffers .

- Stability Studies : Conduct accelerated degradation tests under varying pH and temperature conditions, monitored via HPLC to identify optimal storage conditions .

Advanced Research Questions

Q. What mechanistic insights can explain unexpected byproducts during synthesis?

Methodological Answer:

- Kinetic Studies : Use stopped-flow NMR or in-situ IR to monitor reaction intermediates. For example, trace water might hydrolyze the oxolane ring, forming undesired diols .

- Isotopic Labeling : Introduce O or deuterium at critical positions (e.g., ester carbonyl) to track reaction pathways and identify rearrangement steps .

- Computational Modeling : Apply density functional theory (DFT) to model transition states and predict competing reaction pathways .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Crystallography : Grow single crystals of the compound and perform X-ray diffraction to unambiguously resolve stereochemical ambiguities. Compare with computational conformational analysis .

- Cross-Validation : Re-run NMR experiments at higher magnetic fields (e.g., 600 MHz) to reduce signal overlap. Use 2D techniques (COSY, NOESY) to assign proton couplings .

- Independent Synthesis : Reproduce the compound via alternative routes (e.g., Mitsunobu reaction for oxolane formation) to confirm structural consistency .

Q. What computational strategies predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking : Simulate interactions with target enzymes (e.g., esterases or cytochrome P450) using software like AutoDock Vina. Focus on the oxolane ring’s steric effects and phenylacetate’s hydrophobic interactions .

- ADMET Profiling : Use tools like SwissADME to predict pharmacokinetic properties, prioritizing substituents that enhance metabolic stability .

- QSAR Modeling : Corrogate electronic parameters (Hammett σ values) of substituents with experimental bioactivity data from analogs .

Q. How can researchers design enzyme inhibition assays for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with known esterase or oxolane-metabolizing activity (e.g., carboxylesterases). Use literature on phenylacetate derivatives as a reference .

- Assay Conditions : Optimize substrate concentration and pH using Michaelis-Menten kinetics. Include controls with irreversible inhibitors (e.g., PMSF) to validate specificity .

- Data Analysis : Calculate IC values via nonlinear regression and compare with structural analogs to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。